molecular formula C16H20N4O4S B11165146 (2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid CAS No. 958984-18-4

(2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

Cat. No.: B11165146
CAS No.: 958984-18-4
M. Wt: 364.4 g/mol
InChI Key: ZQQUZQLXTIQAEK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzotriazinyl group, a butanoylamino group, and a methylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid typically involves multiple steps, including the formation of the benzotriazinyl group and the attachment of the butanoylamino and methylsulfanyl groups. Common synthetic routes may include:

    Formation of Benzotriazinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinyl ring.

    Attachment of Butanoylamino Group: This step involves the reaction of the benzotriazinyl intermediate with a butanoyl chloride derivative in the presence of a base.

    Introduction of Methylsulfanyl Group: This step involves the substitution of a suitable leaving group with a methylsulfanyl group using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzotriazinyl moiety can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazinyl derivatives.

Scientific Research Applications

(2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid involves its interaction with specific molecular targets. The benzotriazinyl group may interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways by altering the redox state or by acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the methylsulfanyl group and the specific arrangement of functional groups make this compound unique. It offers distinct reactivity and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

958984-18-4

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

InChI

InChI=1S/C16H20N4O4S/c1-25-10-8-13(16(23)24)17-14(21)7-4-9-20-15(22)11-5-2-3-6-12(11)18-19-20/h2-3,5-6,13H,4,7-10H2,1H3,(H,17,21)(H,23,24)/t13-/m0/s1

InChI Key

ZQQUZQLXTIQAEK-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.